Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate
Description
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate is a cyclobutane-based organosulfur compound featuring a chlorosulfonyl (-SO₂Cl) group and a methyl ester (-COOCH₃) at adjacent positions on the four-membered ring. Its strained cyclobutane ring confers unique reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for constructing spirocyclic or fused-ring systems. The compound’s electrophilic sulfonyl chloride moiety enables nucleophilic substitution reactions, while the ester group facilitates further functionalization via hydrolysis or transesterification .
Properties
Molecular Formula |
C6H9ClO4S |
|---|---|
Molecular Weight |
212.65 g/mol |
IUPAC Name |
methyl 2-chlorosulfonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-3-5(4)12(7,9)10/h4-5H,2-3H2,1H3 |
InChI Key |
XSEPQMRTNQIYLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC1S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate involves several steps. One common method includes the reaction of cyclobutanecarboxylic acid with chlorosulfonic acid, followed by esterification with methanol . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound suitable for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane vs. Cyclopentane Derivatives
Methyl 1-(Methylamino)cyclobutanecarboxylate Derivatives
- Structure: Cyclobutane core with methyl ester and methylamino substituents.
- Synthesis : Prepared via acid-catalyzed reactions (e.g., with methanesulfonic acid) followed by purification via silica gel chromatography (80% yield in Reference Example 86) .
- Properties: 1H-NMR: Distinct signals at δ 3.82–3.86 (ester -OCH₃) and δ 2.29–2.60 (cyclobutane protons and methylamino groups) . LCMS: Molecular ion peaks at m/z 411 and 658 when incorporated into larger pharmacophores (e.g., diazaspiro systems) .
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Structure : Cyclopentane analog with reduced ring strain.
- Reactivity : Lower ring strain enhances stability but may reduce electrophilicity compared to cyclobutane derivatives.
- Applications : Used in analogous synthetic pathways (e.g., Reference Example 87), but cyclopentane’s larger ring size alters steric and electronic profiles of final products .
Key Differences
Cyclobutane vs. Cyclopentene Derivatives
Methyl 2-(Chlorosulfonyl)cyclopent-1-ene-1-carboxylate
- Structure : Cyclopentene ring with conjugated double bond, chlorosulfonyl, and ester groups.
- Properties: LogD (pH 5.5): 2.91 (indicating moderate lipophilicity) . Hydrogen Bonding: 3 acceptors, 0 donors .
- Reactivity : The electron-withdrawing double bond increases the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles compared to saturated cyclobutane analogs.
Key Comparison with Methyl 2-(Chlorosulfonyl)cyclobutane-1-carboxylate
| Property | Cyclobutane Derivative | Cyclopentene Derivative |
|---|---|---|
| Ring Strain | High (cyclobutane) | Moderate (cyclopentene with conjugation) |
| Electrophilicity | Lower (saturated ring) | Higher (conjugated double bond) |
| LogD (pH 5.5) | Not reported | 2.91 |
Biological Activity
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound characterized by its unique structural features, including a cyclobutane ring, a chlorosulfonyl group, and a carboxylate ester. The molecular formula is C6H9ClO4S, with a molecular weight of 212.65 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Structural Characteristics
The presence of the chlorosulfonyl group in this compound enhances its reactivity, making it a candidate for various chemical reactions. This moiety can interact with biological macromolecules, suggesting potential applications in enzyme inhibition and drug discovery.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, compounds containing chlorosulfonyl groups are often explored for their potential as enzyme inhibitors or in therapeutic applications. The following sections summarize the findings related to its biological activity:
Enzyme Inhibition Potential
Research indicates that compounds with chlorosulfonyl groups may exhibit enzyme inhibition properties. For instance, similar compounds have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition of COX-2 has been linked to anti-inflammatory effects, making these compounds relevant in the development of anti-inflammatory drugs .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-(chlorosulfonyl)cyclopropane-1-carboxylate | Cyclopropane ring | Smaller ring size affects stability and reactivity |
| Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate | Cyclopentane ring | Different ring size alters steric hindrance |
| Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate | Cyclohexane ring | Larger ring size may influence reaction kinetics |
This table illustrates how variations in ring structure can impact the chemical behavior and biological activity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
